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Cat. No.: B605744 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing

animal models to study the effects of AZD1390, a potent and brain-penetrant Ataxia-

Telangiectasia Mutated (ATM) kinase inhibitor, on glioblastoma (GBM). The combination of

AZD1390 with radiation therapy represents a promising therapeutic strategy for this aggressive

brain tumor.

Introduction
Glioblastoma is the most common and lethal primary brain tumor in adults, with a grim

prognosis despite aggressive standard-of-care treatment involving surgery, radiotherapy, and

chemotherapy.[1][2] A significant challenge in treating GBM is the intrinsic resistance of tumor

cells to radiation and the difficulty for therapeutic agents to cross the blood-brain barrier (BBB).

[1] AZD1390 is a novel, orally bioavailable small molecule inhibitor of ATM, a critical regulator

of the DNA damage response (DDR) pathway activated by ionizing radiation.[3][4] By inhibiting

ATM, AZD1390 sensitizes GBM cells to the cytotoxic effects of radiation.[5][6] Preclinical

studies in various animal models have demonstrated that AZD1390 effectively crosses the BBB

and, in combination with radiotherapy, leads to significant tumor regression and prolonged

survival.[1][5]

Mechanism of Action: AZD1390 as a Radiosensitizer
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Radiation therapy induces DNA double-strand breaks (DSBs) in cancer cells, a lethal form of

DNA damage.[7] In response to DSBs, the ATM kinase is activated, initiating a signaling

cascade that leads to cell cycle arrest and DNA repair, allowing the tumor cells to survive.[1][3]

AZD1390 is an ATP-competitive inhibitor of ATM with a cellular IC50 of approximately 0.78 nM.

[1][4] By blocking ATM activity, AZD1390 prevents the downstream signaling required for DNA

repair.[4][5] This leads to an accumulation of DNA damage, forcing the cells to undergo mitotic

catastrophe and apoptosis.[5][6] AZD1390 has been shown to suppress the radiation-induced

phosphorylation of key downstream targets of ATM, including KAP1, Chk2, and H2AX.[8][9]

This inhibition of the DDR pathway results in an enhanced G2/M cell cycle arrest and increased

tumor cell death, thereby radiosensitizing the glioblastoma cells.[5][8][9] Studies have also

suggested that p53-mutant GBM cells may be particularly more sensitive to radiosensitization

by AZD1390.[5][10]
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Figure 1: AZD1390 Signaling Pathway Inhibition.

Animal Models for Studying AZD1390 in
Glioblastoma
Orthotopic xenograft models are the most relevant for preclinical evaluation of therapies for

glioblastoma as they involve the implantation of human GBM cells into the brains of
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immunodeficient mice, thereby recapitulating the tumor's natural microenvironment.[2][11] Both

patient-derived xenografts (PDX) and established GBM cell lines can be used.[8][11]

1. Cell Line-Derived Orthotopic Xenografts:

Description: Utilizes established human glioblastoma cell lines (e.g., U251, U87) that are

often engineered to express luciferase for in vivo bioluminescence imaging.[5][8]

Advantages: High reproducibility, ease of cell culture, and well-characterized genetic

backgrounds.

Disadvantages: May not fully represent the heterogeneity and invasive properties of patient

tumors.

2. Patient-Derived Orthotopic Xenografts (PDOX):

Description: Involves the direct implantation of glioblastoma stem-like cells derived from

fresh surgical specimens from patients into the brains of mice.[11][12]

Advantages: More accurately recapitulates the histologic complexity, genetic diversity, and

therapeutic resistance of the original patient tumor.[11]

Disadvantages: More technically challenging to establish and maintain, and tumor growth

can be more variable.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of AZD1390 in

glioblastoma models.

Table 1: In Vitro Potency of AZD1390
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Parameter Cell Line Value Reference

ATM Inhibition (IC50) General 0.78 nM [1][13]

pATM Foci Staining

(IC50)
GBM Cell Lines 0.6 - 3 nM [14]

Radiosensitization

(IC50)
GBM Cell Lines 3 nM [14]

Table 2: In Vivo Efficacy of AZD1390 with Radiation in Orthotopic Glioblastoma Models

Animal Model Treatment Groups Key Findings Reference

Syngeneic GL261

GBM

AZD1390 (20 mg/kg,

once daily) +

Stereotactic

Radiotherapy (2

fractions)

Significant tumor

regression and

increased survival

compared to

radiotherapy alone.

[13]

U251 Orthotopic

AZD1390 (20 mg/kg,

PO, daily or twice

daily) + Fractionated

Radiation (2 Gy x 5)

Significant extension

in symptom-free

survival (median

survival not reached

at >65 days vs. 30-33

days for control/RT

alone).

[8][9]

Patient-Derived

Xenografts (PDX)
AZD1390 + Radiation

Significantly induced

tumor regressions and

increased animal

survival compared to

radiation alone.

[5]

H2228 Orthotopic

(Brain Metastasis)
AZD1390

Resulted in tumor

regression and

increased survival.

[13]

Table 3: Pharmacokinetic Properties of AZD1390
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Species
Oral
Bioavailability

Half-life
CNS
Penetration
(Kpu,u)

Reference

Rat 74% 2.4 hours 0.17 [4][13]

Dog 66% 22 hours - [13]

Mouse - - 0.04 [4]

Cynomolgus

Monkey
- - 0.33 [4][5]

Experimental Protocols
Protocol 1: Establishment of Orthotopic Glioblastoma
Xenografts in Mice
Materials:

Human glioblastoma cells (e.g., U251-luciferase) or patient-derived GBM stem-like cells

Immunodeficient mice (e.g., athymic nude mice, 4-8 weeks old)[3][12]

Stereotactic injection apparatus

Anesthetics (e.g., ketamine/xylazine or isoflurane)[15]

Surgical tools (scalpel, drill, Hamilton syringe)

Cell culture medium (e.g., RPMI or DMEM)

Matrigel (optional, for co-injection)

Buprenorphine for post-operative analgesia

Procedure:
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Culture and prepare a single-cell suspension of glioblastoma cells at a concentration of 1 x

10^8 cells/mL in serum-free medium.

Anesthetize the mouse using an approved protocol.

Secure the mouse in the stereotactic frame.

Make a sagittal incision on the scalp to expose the skull.

Using stereotactic coordinates (e.g., 2 mm caudal to the coronal suture, 3 mm lateral to the

sagittal suture), drill a small burr hole through the skull.[16]

Slowly inject 2-5 µL of the cell suspension (containing 20,000 to 500,000 cells) into the brain

parenchyma at a specific depth (e.g., 2.5-3.0 mm).[16]

Slowly withdraw the needle to prevent reflux of the cell suspension.

Seal the burr hole with bone wax and suture the scalp incision.

Administer post-operative analgesics and monitor the mice for recovery.

Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or

MRI, typically starting 7-10 days post-implantation.
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Figure 2: Orthotopic Xenograft Experimental Workflow.
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Protocol 2: In Vivo Efficacy Study of AZD1390 and
Radiotherapy
Materials:

Tumor-bearing mice (from Protocol 1)

AZD1390 formulated for oral gavage (e.g., in 0.5% HPMC, 0.1% Tween 80)[3]

Vehicle control

Animal irradiator (e.g., stereotactic irradiator)

Procedure:

Once tumors are established (e.g., as determined by bioluminescence signal or MRI),

randomize mice into treatment groups (e.g., Vehicle, AZD1390 alone, Radiotherapy alone,

AZD1390 + Radiotherapy).

Administer AZD1390 orally (e.g., at a dose of 20 mg/kg) once or twice daily.[8][9] Administer

the vehicle control to the respective groups.

For radiotherapy, anesthetize the mice and position them in the irradiator. Deliver a clinically

relevant dose of radiation (e.g., fractionated doses of 2 Gy for 5 consecutive days) targeted

to the tumor-bearing region of the brain.[8][9]

For combination therapy, administer AZD1390 approximately 1 hour before each radiation

fraction.

Monitor animal body weight and clinical signs of toxicity throughout the study.

Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging or MRI.

Continue treatment for the specified duration and monitor for survival. The endpoint for

survival studies is typically determined by neurological symptoms or significant body weight

loss.

At the end of the study, euthanize the mice and collect brain tissue for further analysis.
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Protocol 3: Pharmacodynamic Analysis of ATM
Inhibition in Tumor Tissue
Materials:

Brain tissue collected from treated and control mice

Formalin and paraffin for tissue fixation and embedding

Antibodies for immunohistochemistry (IHC) or Western blotting (e.g., anti-phospho-ATM,

anti-phospho-KAP1, anti-γH2AX, anti-cleaved caspase-3)

Microscope and imaging system

Reagents for protein extraction and Western blotting

Procedure for Immunohistochemistry (IHC):

Fix brain tissue in 4% formalin overnight and embed in paraffin.[15]

Cut 5 µm sections and mount on slides.

Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval using an appropriate buffer and heating method.

Block non-specific antibody binding.

Incubate with primary antibodies against pharmacodynamic markers (e.g., pATM, γH2AX)

overnight at 4°C.

Incubate with a suitable secondary antibody.

Develop the signal using a chromogenic substrate (e.g., DAB).

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.
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Image the slides and quantify the staining intensity in the tumor and surrounding normal

brain tissue.

Conclusion
The use of orthotopic glioblastoma models in mice is a critical component in the preclinical

evaluation of AZD1390. These models allow for the assessment of the drug's ability to cross

the blood-brain barrier, its pharmacodynamic effects on the ATM signaling pathway within the

tumor, and its efficacy in combination with radiation to inhibit tumor growth and prolong survival.

The protocols and data presented here provide a framework for researchers to design and

execute robust preclinical studies to further investigate the therapeutic potential of AZD1390 for

glioblastoma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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